

# Application Notes and Protocols: Hpk1-IN-8 in Combination with Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Hpk1-IN-8 |           |
| Cat. No.:            | B10831936 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of immune cell activation.[1][2] [3] Predominantly expressed in hematopoietic cells, HPK1 acts as an intracellular checkpoint, dampening the signaling cascades initiated by the T-cell receptor (TCR), B-cell receptor (BCR), and dendritic cell (DC) activation.[1][4][5] Mechanistically, upon TCR engagement, activated HPK1 phosphorylates the SH2 domain-containing leukocyte protein of 76kDa (SLP-76) at Serine 376.[1][2] This phosphorylation event leads to the recruitment of 14-3-3 proteins, subsequent ubiquitination, and proteasomal degradation of SLP-76, thereby attenuating downstream signaling pathways, including the phosphorylation of PLCy1 and ERK.[1] This results in reduced T-cell proliferation, cytokine production, and overall effector function.

The inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy.[3][6] By blocking HPK1's kinase activity, the degradation of SLP-76 is prevented, leading to sustained TCR signaling, enhanced T-cell activation, and increased production of pro-inflammatory cytokines such as IL-2 and IFN-y.[1][7] Preclinical studies have demonstrated that pharmacological or genetic inhibition of HPK1 can lead to significant anti-tumor immunity and can overcome the immunosuppressive tumor microenvironment.[2][8][9]

Combining HPK1 inhibitors with immune checkpoint inhibitors (ICIs), such as anti-PD-1 or anti-PD-L1 antibodies, has shown synergistic effects in preclinical and clinical settings.[2][9][10][11]



This combination strategy aims to enhance T-cell-mediated tumor killing by both releasing the brakes on T-cell activation (via ICI) and stepping on the accelerator (via HPK1 inhibition). This approach is particularly promising for tumors with low antigenicity or those that have developed resistance to ICI monotherapy.[10][11]

This document provides an overview of the application of **Hpk1-IN-8** and other HPK1 inhibitors in combination with immunotherapy, including quantitative data from relevant studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Note: While the focus of this document is **Hpk1-IN-8**, a specific allosteric inhibitor of HPK1, much of the available in-depth preclinical and clinical data has been generated with other small molecule HPK1 inhibitors. The presented data and protocols are representative of the effects of HPK1 inhibition as a therapeutic strategy.

### **Data Presentation**

**In Vitro Activity of HPK1 Inhibitors** 

| Compound    | Assay                | Target/Cell<br>Line  | IC50/EC50                                 | Reference   |
|-------------|----------------------|----------------------|-------------------------------------------|-------------|
| Hpk1-IN-8   | Kinase Assay         | Full-length HPK1     | Allosteric inhibitor                      | [10]        |
| Compound 1  | IL-2 Production      | Jurkat cells         | ~200 nM (EC50)                            | [1]         |
| Compound K  | Kinase Assay         | HPK1                 | 2.6 nM (IC50)                             | [2]         |
| GNE-1858    | Kinase Assay         | HPK1                 | 1.9 nM (IC50)                             |             |
| NDI-101150  | pSLP76<br>Inhibition | Human Whole<br>Blood | >50% inhibition<br>at all doses<br>tested | [6][12][13] |
| DS-21150768 | Kinase Assay         | HPK1                 | Potent inhibitor                          | [11]        |

## Preclinical In Vivo Anti-Tumor Efficacy of HPK1 Inhibitor Monotherapy and Combination Therapy



| Tumor Model                                   | Treatment                                         | Outcome                                          | Reference |
|-----------------------------------------------|---------------------------------------------------|--------------------------------------------------|-----------|
| MC38 (Colon<br>Carcinoma)                     | HPK1 inhibitor<br>(CompK) + anti-PD-1             | Superb antitumor efficacy                        | [2]       |
| 1956 (Sarcoma)                                | HPK1 inhibitor<br>(CompK) + anti-PD-1             | Improved immune responses and antitumor efficacy | [2]       |
| MC38 expressing low-<br>affinity OVA APL (Y3) | HPK1 inhibitor (DS-<br>21150768) + anti-PD-<br>L1 | Significantly delayed tumor growth               | [11]      |
| CT26 (Colorectal<br>Carcinoma)                | HPK1 inhibitor                                    | 42% Tumor Growth Inhibition (TGI)                | [14]      |
| CT26 (Colorectal<br>Carcinoma)                | anti-PD-1                                         | 36% TGI                                          | [14]      |

# Clinical Trial Data for HPK1 Inhibitors in Combination with Checkpoint Inhibitors



| HPK1<br>Inhibitor | Checkpoi<br>nt<br>Inhibitor | Cancer<br>Type                   | Phase | Objective<br>Respons<br>e Rate<br>(ORR) | Disease<br>Control<br>Rate<br>(DCR) | Referenc<br>e |
|-------------------|-----------------------------|----------------------------------|-------|-----------------------------------------|-------------------------------------|---------------|
| NDI-<br>101150    | Pembrolizu<br>mab           | Advanced<br>Solid<br>Tumors      | 1/11  | 10%<br>(monothera<br>py)                | 67%<br>(monothera<br>py)            | [12]          |
| NDI-<br>101150    | Pembrolizu<br>mab           | Renal Cell<br>Carcinoma<br>(RCC) | 1/11  | 25%<br>(monothera<br>py)                | 75%<br>(monothera<br>py)            | [6]           |
| BGB-<br>15025     | Tislelizuma<br>b            | Advanced<br>Solid<br>Tumors      | I     | 18.4%<br>(combinati<br>on)              | 57.1%<br>(combinati<br>on)          | [9][15]       |
| BGB-<br>15025     | Tislelizuma<br>b            | Advanced<br>Solid<br>Tumors      | I     | 0%<br>(monothera<br>py)                 | 35.0%<br>(monothera<br>py)          | [9][15]       |

## **Signaling Pathways and Experimental Workflows**



HPK1 Signaling Pathway in T-Cell Activation pSLP-76 (S376) binds TCR Engagement Hpk1-IN-8 14-3-3 activates inhibits Ubiquitination & Degradation HPK1 phosphorylates SLP-76 activates Downstream Signaling (PLCy1, ERK) T-Cell Activation, Cytokine Release, Proliferation



# In Vitro Studies Isolate PBMCs/T-cells



Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- · 2. Protocol to study the immune profile of syngeneic mouse tumor models PMC [pmc.ncbi.nlm.nih.gov]

### Methodological & Application





- 3. Serine Phosphorylation of SLP76 Is Dispensable for T Cell Development but Modulates Helper T Cell Function PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific AL [thermofisher.com]
- 5. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. Immune Cell Tumor Killing Assay I T cell cytotoxicity I CRO services [explicyte.com]
- 9. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 10. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function | PLOS One [journals.plos.org]
- 11. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 12. Pharmacological inhibition of HPK1 synergizes with PD-L1 blockade to provoke antitumor immunity against tumors with low antigenicity PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation | Semantic Scholar [semanticscholar.org]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Intracellular Cytokine Staining Protocol [anilocus.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Hpk1-IN-8 in Combination with Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831936#hpk1-in-8-in-combination-with-immunotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com